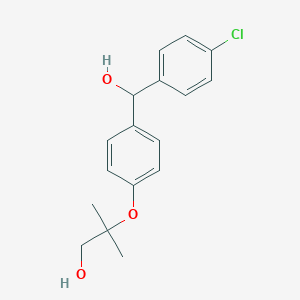

2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol

説明

2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol is a substituted propanol derivative featuring a central phenoxy backbone modified with a hydroxymethyl-4-chlorophenyl group and a 2-methylpropan-1-ol moiety.

特性

分子式 |

C17H19ClO3 |

|---|---|

分子量 |

306.8 g/mol |

IUPAC名 |

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropan-1-ol |

InChI |

InChI=1S/C17H19ClO3/c1-17(2,11-19)21-15-9-5-13(6-10-15)16(20)12-3-7-14(18)8-4-12/h3-10,16,19-20H,11H2,1-2H3 |

InChIキー |

IIGYXSQUFUYFLK-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CO)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |

製品の起源 |

United States |

準備方法

The synthesis of 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol can be achieved through multiple synthetic routes. One common method involves the reduction of the ketone group in fenofibric acid using sodium borohydride . Another approach includes the hydrolysis of the isopropyl ester of reduced fenofibrate under mild alkaline conditions . Both methods yield the desired compound with high purity and excellent yield.

化学反応の分析

2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ketone group can be reduced back to a hydroxy group using reagents like sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis Overview

| Method | Yield | Conditions |

|---|---|---|

| Sodium borohydride reduction | 94% | THF, 0°C to 50°C, nitrogen atmosphere |

Research indicates that this compound may exhibit significant biological activity due to its structural similarities to fenofibrate. As a metabolite, it could retain or enhance the pharmacological effects associated with lipid regulation and cardiovascular health. The compound's activity is hypothesized to be comparable to or better than that of its parent compound, suggesting potential therapeutic advantages in managing hyperlipidemia .

Case Studies and Research Findings

- Metabolite Analysis : A study published in Results in Chemistry highlighted the synthesis and characterization of this compound as a metabolite of fenofibrate. The research emphasizes the importance of metabolites in drug efficacy and safety profiles, proposing that understanding such compounds can lead to improved therapeutic strategies .

- Patent Insights : Patent documentation reveals that derivatives of this compound have been explored for their redox properties, indicating potential modifications that could enhance therapeutic efficacy. The patent discusses various transformations that can yield derivatives with improved pharmacological profiles .

- Chemical Properties : The compound has been analyzed for its chemical characteristics, including molecular weight (306.789 g/mol) and structural integrity under various conditions. These properties are crucial for understanding its behavior in biological systems and potential interactions with other pharmaceutical agents .

Potential Applications

The applications of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol can be categorized into several areas:

- Pharmaceutical Development : As a metabolite of fenofibrate, it could be developed into a standalone therapeutic agent or as part of combination therapies targeting lipid metabolism disorders.

- Biochemical Research : Its synthesis and metabolic pathways can serve as a model for studying drug metabolism and the role of metabolites in pharmacodynamics.

- Drug Design : The structural features may inspire the design of new compounds with enhanced efficacy against hyperlipidemia or related conditions.

作用機序

The mechanism of action of 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. As a metabolite of fenofibrate, it is likely involved in the regulation of lipid metabolism. Fenofibrate activates peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism and energy homeostasis . The exact molecular targets and pathways of the metabolite itself are still under investigation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol:

Physicochemical Properties

- Polarity and Retention Behavior: provides chromatographic retention times for structurally related compounds (Table 1). For example: (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Relative retention time = 0.34 . Fenofibric acid derivatives (e.g., ethyl esters): Retention times range from 0.36 to 0.80 . The target compound’s hydroxyl and chlorophenyl groups likely increase polarity compared to ester derivatives, suggesting a retention time closer to 0.34–0.50.

Melting Points :

While direct data for the target compound are unavailable, reports a melting point of 130.5–132°C for 1-[2-[[(4-chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate, highlighting the influence of chlorinated systems on thermal stability .

Functional Group Impact on Reactivity

- Chlorophenyl Substituent : The electron-withdrawing chlorine atom may stabilize the aromatic ring against electrophilic attack, a feature shared with 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one .

Potential Impurities

and list impurities in related compounds, such as (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone (retention time = 0.85) and methyl/ethyl esters.

生物活性

The compound 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol (CAS No. 72577-81-2) is a synthetic derivative related to the anti-hyperlipidemic drug fenofibrate. Its biological activity is primarily associated with its role as a metabolite of fenofibrate, which is known for its lipid-lowering properties. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Characterization

Recent studies have demonstrated efficient synthetic routes for producing 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol. The compound can be synthesized through two primary methods:

- Reduction of Fenofibric Acid : Utilizing sodium borohydride to reduce the ketone group.

- Alkaline Hydrolysis : Hydrolysis of the isopropyl ester of the reduced fenofibrate using mild alkaline conditions.

Both methods yield high purity and excellent yields of the target compound, which has been characterized using various spectroscopic techniques including NMR and mass spectrometry .

The biological activity of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol is linked to its role as a metabolite of fenofibrate. Fenofibrate acts primarily through:

- Activation of PPAR-α Receptors : This nuclear receptor plays a crucial role in lipid metabolism, leading to increased fatty acid oxidation and decreased triglyceride levels.

- Inhibition of Aldo-Keto Reductase (AKR) : Specifically, AKR1B10 and Aldose reductase, which are implicated in diabetic complications, are inhibited by fenofibrate and its metabolites .

Case Studies

Research involving animal models has provided insights into the pharmacokinetics and pharmacodynamics of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol:

- Metabolomic Studies : In Sprague-Dawley rats, administration of fenofibrate resulted in the identification of several metabolites, including 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol. These studies indicated that the metabolite contributes to the overall lipid-lowering effect observed with fenofibrate treatment .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Hyperlipidemia Treatment : As a metabolite of fenofibrate, it may enhance lipid-lowering effects in patients with dyslipidemia.

- Diabetes Management : By inhibiting enzymes involved in glucose metabolism, it could potentially reduce complications associated with diabetes .

Comparative Analysis

The following table summarizes key characteristics and findings related to 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol compared to its parent compound fenofibrate:

| Feature | 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol | Fenofibrate |

|---|---|---|

| CAS Number | 72577-81-2 | 49562-28-9 |

| Molecular Weight | 306.78 g/mol | 360.38 g/mol |

| Mechanism of Action | PPAR-α activation; AKR inhibition | PPAR-α activation; AKR inhibition |

| Primary Use | Potentially as a lipid-lowering agent | Treatment of hyperlipidemia |

| Animal Model Studies | Identified as a significant metabolite contributing to lipid effects | Extensive studies showing efficacy in lowering triglycerides |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。